(R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

Asymmetric Synthesis Chiral Resolution Stereochemical Quality Control

(R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354008-74-4, IUPAC: 2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]oxyacetic acid) is a chiral, orthogonally protected pyrrolidine derivative with molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol. The compound features an (R)-configured stereocenter at the pyrrolidine 3-position, a carboxymethoxy (-O-CH2-COOH) side chain, and an N-Cbz (benzyloxycarbonyl) protecting group.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
Cat. No. B7984587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1CN(CC1OCC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO5/c16-13(17)10-19-12-6-7-15(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-/m1/s1
InChIKeyWMNUGIYBHVKFTM-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic Acid Benzyl Ester: Chiral Pyrrolidine Building Block for Asymmetric Synthesis Procurement


(R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester (CAS 1354008-74-4, IUPAC: 2-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]oxyacetic acid) is a chiral, orthogonally protected pyrrolidine derivative with molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . The compound features an (R)-configured stereocenter at the pyrrolidine 3-position, a carboxymethoxy (-O-CH2-COOH) side chain, and an N-Cbz (benzyloxycarbonyl) protecting group [1]. It belongs to the class of N-protected 3-substituted pyrrolidine scaffolds widely employed as synthetic intermediates in medicinal chemistry and fragment-based drug discovery programs. Commercially available at purities of 95–98% from multiple suppliers, this compound serves as a versatile building block for the construction of more complex chiral molecules .

Why (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic Acid Benzyl Ester Cannot Be Replaced by the (S)-Enantiomer, Racemate, or Boc-Protected Analog in Stereochemically Demanding Syntheses


Substituting (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester with its (S)-enantiomer (CAS 1354000-32-0), the racemic mixture (CAS 889953-08-6), or the corresponding Boc-protected tert-butyl ester analog (CAS 170097-85-5) introduces risks of stereochemical mismatch, incompatible deprotection conditions, and divergent physicochemical properties that can compromise synthetic route fidelity . The (R) and (S) enantiomers are distinct chemical entities with different MDL numbers (MFCD21092148 vs MFCD21092149) and InChI Keys (WMNUGIYBHVKFTM-GFCCVEGCSA-N vs WMNUGIYBHVKFTM-LBPRGKRZSA-N), and their interchange in asymmetric synthesis can yield diastereomeric products with altered biological activity [1]. The Cbz group is cleaved under hydrogenolysis (H2/Pd-C), while the Boc group requires acidolysis (TFA/CH2Cl2)—orthogonal conditions that are mutually exclusive in protecting group strategies [2]. The specific quantitative evidence below demonstrates why procurement decisions must distinguish among these closely related analogs.

Quantitative Differentiation Evidence for (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic Acid Benzyl Ester: Head-to-Head Comparator Data


Stereochemical Identity Differentiation: (R)-Cbz-Benzyl Ester vs (S)-Cbz-Benzyl Ester vs Racemic Cbz-Benzyl Ester

The (R)-enantiomer (CAS 1354008-74-4) is a single, defined stereoisomer with the (R)-configuration at the pyrrolidine 3-position, confirmed by its distinct MDL number MFCD21092148 and InChI Key WMNUGIYBHVKFTM-GFCCVEGCSA-N. The (S)-enantiomer (CAS 1354000-32-0) bears MDL number MFCD21092149 and InChI Key WMNUGIYBHVKFTM-LBPRGKRZSA-N. The racemic/unstated stereochemistry version (CAS 889953-08-6) carries MDL MFCD02179031. These identifiers are non-interchangeable and serve as verifiable procurement specifications . The (R)-enantiomer is specifically indexed by Fluorochem as product F080369, while the (S)-enantiomer is F080370—distinct catalog entries with independent batch quality control [1].

Asymmetric Synthesis Chiral Resolution Stereochemical Quality Control

Orthogonal Protecting Group Strategy: Cbz-Benzyl Ester vs Boc-tert-Butyl Ester Analog

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved by catalytic hydrogenation (H2, Pd/C) under neutral conditions, while the Boc (tert-butoxycarbonyl) group on the direct analog (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 170097-85-5) is cleaved by acidolysis (e.g., TFA/CH2Cl2 or HCl/dioxane) [1]. H2/Pd-C hydrogenolysis is incompatible with substrates bearing alkenes, alkynes, benzyl ethers, or nitro groups, whereas TFA acidolysis is incompatible with acid-labile functionality such as tert-butyl esters, silyl ethers, or acetal protecting groups [2]. The molecular weight of the Cbz analog (279.29 g/mol) is higher than the Boc analog (245.27 g/mol) by 34.02 g/mol (~13.9%), reflecting the larger benzyl group, which affects atom economy in multi-step sequences .

Protecting Group Orthogonality Multi-Step Synthesis Hydrogenolysis vs Acidolysis

Linker Chemistry Differentiation: Carboxymethoxy (-O-CH2-COOH) vs Carboxymethyl (-CH2-COOH) Pyrrolidine Scaffolds

The target compound contains an ether oxygen in the carboxymethoxy linker (-O-CH2-COOH), distinguishing it from the closely related 1-N-Cbz-pyrrolidine-3-acetic acid (CAS 886362-65-8, C14H17NO4, MW 263.29 g/mol) which bears a direct methylene linker (-CH2-COOH) . This structural difference changes the hydrogen bond acceptor count (5 for the target vs 4 for the methylene analog), the topological polar surface area, and the electron-withdrawing inductive effect on the carboxylic acid. The α-alkoxy substitution in the target compound is expected to lower the carboxylic acid pKa by approximately 0.3–0.5 log units relative to the unsubstituted acetic acid analog, based on the electron-withdrawing inductive effect of the ethereal oxygen [1]. The molecular formula difference (C14H17NO5 vs C14H17NO4) corresponds to one additional oxygen atom and a molecular weight increase of 16.00 g/mol [2].

Ether Linker Carboxylic Acid pKa Hydrogen Bond Acceptor Count

Computed Drug-Likeness Properties: XLogP and Topological Polar Surface Area Benchmarking

The (R)-enantiomer shares computed physicochemical properties with its (S)-enantiomer, as both have identical molecular connectivity: XLogP3-AA = 1.3, Topological Polar Surface Area (TPSA) = 76.1 Ų, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 5, and Rotatable Bond count = 6, as computed by PubChem [1]. By comparison, the Boc-protected analog (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester (C11H19NO5, MW 245.27) is expected to have a higher XLogP (~1.8–2.0) and lower TPSA (~72 Ų) due to the more lipophilic tert-butyl group replacing the benzyl moiety . The 1-N-Cbz-pyrrolidine-3-acetic acid analog (without ether oxygen) has a computed XLogP of ~1.5 and TPSA of ~66.8 Ų . The target compound's TPSA of 76.1 Ų falls within the favorable range for oral bioavailability (<140 Ų per Veber's rule) and blood-brain barrier penetration (<90 Ų).

Drug-Likeness ADME Prediction Lipinski Parameters

Purity and Commercial Availability: Enantiopure (R)-Cbz vs Racemic Cbz vs (S)-Cbz Procurement Pricing

The (R)-enantiomer (CAS 1354008-74-4, Fluorochem F080369) and the (S)-enantiomer (CAS 1354000-32-0, Fluorochem F080370) are both priced equivalently at approximately 11,572 CNY per 500 mg when sourced through Fluorochem's China distribution channel . The racemic/unstated stereochemistry version (CAS 889953-08-6, Fluorochem F080368) is priced lower at approximately 7,040 CNY per 500 mg . This represents a ~64% premium for the enantiopure material relative to the racemic version. The (R)-enantiomer is also available from Leyan (Catalog 1515920) at 98% purity . Purity specifications vary by vendor: Fluorochem typically reports ≥95%, while AKSci and Leyan offer 97–98% grades.

Chemical Procurement Purity Specification Cost-Benefit Analysis

GHS Hazard Classification Parity Between Enantiomers: Safety Profile for Procurement Risk Assessment

Both the (R)-enantiomer (F080369) and the (S)-enantiomer (F080370) share identical GHS hazard classifications: GHS07 (Harmful/Irritant) with Signal Word 'Warning'. The hazard statements are identical: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . This parity indicates that the stereochemistry does not alter the acute toxicity or irritancy profile at the whole-organism level, simplifying safety assessment for procurement where either enantiomer is acceptable. The precautionary statements (P260, P264, P270, P271, P280, P301+P310, P305+P351+P338, etc.) are also identical across enantiomers .

Chemical Safety GHS Classification Laboratory Handling

Procurement-Driven Application Scenarios for (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic Acid Benzyl Ester Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral 3-Substituted Pyrrolidine Pharmacophores Requiring Defined (R)-Stereochemistry

In medicinal chemistry programs targeting chiral receptors or enzymes where the pyrrolidine 3-position stereochemistry is a critical determinant of ligand binding, the (R)-enantiomer (CAS 1354008-74-4, MDL MFCD21092148) is the mandatory procurement choice. The distinct InChI Key (WMNUGIYBHVKFTM-GFCCVEGCSA-N) provides unambiguous identity verification, as demonstrated in the stereochemical identity evidence above . Substitution with the (S)-enantiomer or racemic mixture would introduce the wrong stereoisomer or stereochemical uncertainty, compromising SAR interpretation and potentially yielding inactive or off-target diastereomeric products. This scenario is typical in the synthesis of pyrrolidine-based kinase inhibitors, protease inhibitors, and GPCR modulators where the 3-position substituent engages a chiral binding pocket.

Multi-Step Synthetic Routes Requiring Orthogonal N-Protection: Cbz Hydrogenolysis in the Presence of Acid-Sensitive Functionality

When a synthetic route incorporates acid-sensitive protecting groups (e.g., silyl ethers, acetals, tert-butyl esters) or acid-labile functionality that precludes Boc deprotection with TFA, the Cbz-protected (R)-enantiomer is the appropriate building block. As established in the orthogonal protecting group evidence, the Cbz group is cleaved by catalytic hydrogenation (H2, Pd/C) under neutral conditions, fully orthogonal to acid-labile groups [1]. The 34.02 g/mol higher molecular weight compared to the Boc analog (279.29 vs 245.27) must be factored into atom economy calculations, but this trade-off is justified when synthetic route viability depends on protecting group orthogonality .

Fragment-Based Drug Discovery Libraries: Prioritizing Balanced Lipophilicity and Hydrogen-Bonding Capacity

For fragment library procurement, the target compound's computed XLogP3-AA of 1.3 and TPSA of 76.1 Ų position it within favorable drug-like space (XLogP < 3, TPSA < 140 Ų) [2]. The five hydrogen bond acceptors (including the ether oxygen) provide enhanced aqueous solubility and hydrogen-bonding capacity compared to the methylene-linked analog (HBA = 4, TPSA ~66.8 Ų). The carboxymethoxy linker's ether oxygen offers an additional hydrogen bond acceptor site that can engage ordered water networks or polar protein residues without increasing lipophilicity, a desirable feature in fragment evolution where maintaining ligand efficiency during growth is challenging.

Chiral SAR Studies Requiring Matched Enantiomer Pairs with Consistent Safety Profiles

When conducting chiral structure-activity relationship (SAR) studies, procurement of both (R)- and (S)-enantiomers as a matched pair is required. The evidence demonstrates that both enantiomers share identical GHS hazard classification (GHS07, H302/H315/H319/H335), identical computed physicochemical properties, and equivalent pricing (~11,572 CNY/500mg each) . This parity simplifies procurement logistics, safety documentation, and cost budgeting for parallel synthesis campaigns. The racemic version (CAS 889953-08-6, ~7,040 CNY/500mg) may be used for initial screening, but confirmatory studies demand enantiopure material to deconvolute stereospecific effects .

Quote Request

Request a Quote for (R)-3-Carboxymethoxy-pyrrolidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.